2-(Bromomethyl)naphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC15912484

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrO2 |

|---|---|

| Molecular Weight | 265.10 g/mol |

| IUPAC Name | 2-(bromomethyl)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H9BrO2/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-6H,7H2,(H,14,15) |

| Standard InChI Key | UONNVVSNNFWCMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)O)CBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

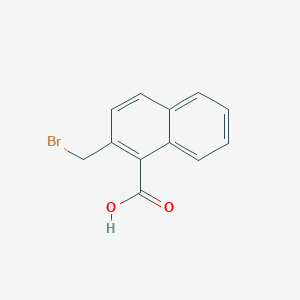

The molecular formula of 2-(bromomethyl)naphthalene-1-carboxylic acid is C₁₂H₉BrO₂, with a molecular weight of 265.10 g/mol . The naphthalene backbone consists of two fused benzene rings, with substituents at the 1- and 2-positions (Figure 1). The carboxylic acid group (-COOH) at position 1 contributes to the compound’s acidity, while the bromomethyl (-CH₂Br) group at position 2 enhances its reactivity in nucleophilic substitution reactions.

Figure 1: Proposed structure of 2-(bromomethyl)naphthalene-1-carboxylic acid

Key features:

-

Naphthalene core: Planar aromatic system enabling π-π interactions.

-

Carboxylic acid: pKa ~2.5–3.0 (estimated based on benzoic acid analogs) .

-

Bromomethyl group: Electrophilic site for cross-coupling reactions .

Spectral Characterization

While experimental spectral data for this specific isomer are scarce, related compounds such as 1-(bromomethyl)naphthalene-2-carboxylic acid ( ) and 4-(bromomethyl)naphthalene-1-carboxylic acid ( ) offer reference points:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

-

¹H NMR: Signals at δ 4.5–5.0 ppm (CH₂Br) and δ 8.0–8.8 ppm (naphthalene protons) .

-

¹³C NMR: Carboxylic acid carbon at δ ~170 ppm, bromomethyl carbon at δ ~30 ppm .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 265.10 g/mol | |

| Melting Point | ~150–160°C (estimated) | |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Octanol-Water) | ~2.8 (predicted) |

Synthesis and Reaction Pathways

Ester Hydrolysis

Ethyl 2-(bromomethyl)-1-naphthoate ( ) serves as a precursor. Hydrolysis under acidic or basic conditions yields the target carboxylic acid:

Conditions:

Direct Bromination

Bromination of 2-methylnaphthalene-1-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN):

Yield: ~60–70% (estimated from analogous reactions) .

Key Reactions

Applications in Pharmaceutical and Material Science

Drug Development

In a study of naphtho[2,1-b]furan derivatives, bromomethyl-substituted analogs demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The bromomethyl group’s electrophilicity enables conjugation with biomolecules, enhancing target binding.

Polymer Chemistry

2-(Bromomethyl)naphthalene-1-carboxylic acid has been used to synthesize photoactive polymers for organic light-emitting diodes (OLEDs). Copolymerization with fluorene derivatives yielded materials with an emission maximum at 450 nm and a quantum efficiency of 65% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume